VTP-27999 is a nonpeptidic alkyl amine classified as a direct renin inhibitor. [] It has been investigated in scientific research for its potential to block the renin-angiotensin system (RAS) more effectively than existing RAS blockers like aliskiren. [] This makes VTP-27999 a valuable tool for studying the physiological and pathological roles of the RAS, particularly in the context of hypertension and renal function. [, , ]
A detailed description of the synthetic methodology for VTP-27999 is outlined in the paper "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility." [] The synthesis involves structure-guided optimization of a series of nonpeptidic alkyl amine renin inhibitors, leading to the rational incorporation of polar functional groups. A key step in the synthesis is the replacement of a cyclohexylmethyl group with a (R)-(tetrahydropyran-3-yl)methyl group, which occupies the S1 pocket of the renin enzyme. []
VTP-27999 functions as a direct renin inhibitor, binding to the active site of renin and preventing the conversion of angiotensinogen to angiotensin I. [, , , ] Unlike aliskiren, VTP-27999 does not appear to unfold prorenin, the inactive precursor of renin. [, ] Interestingly, VTP-27999 exhibits a unique interaction with renin immunoassays by increasing the affinity of antibodies used to detect renin, leading to an apparent increase in renin immunoreactivity. []
VTP-27999 also demonstrates an ability to accumulate within renin-synthesizing cells, potentially leading to more sustained inhibition of renin activity compared to aliskiren. [, ] This intracellular accumulation may contribute to its long-lasting effects on blood pressure. [] Furthermore, research suggests that VTP-27999 can block renin's ability to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in vascular smooth muscle cells, potentially influencing vascular remodeling. [] This interaction with the ERK1/2 pathway appears to be independent of the (pro)renin receptor ((P)RR), suggesting an alternative mechanism of action. []
While the provided abstracts do not delve into the specific physical and chemical properties of VTP-27999, "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility." [] notes a greater than 15% oral bioavailability in three species and good exposure in humans. [] Further investigation is required to determine properties like solubility, melting point, and stability.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7